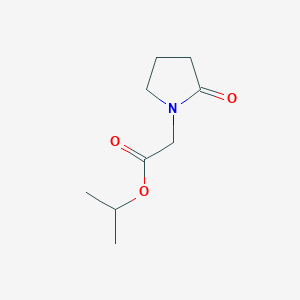
Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate is a chemical compound with the molecular formula C9H15NO3 and a molar mass of 185.22 g/mol . . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate typically involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine . Another method involves the cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids . The reaction conditions usually include heating the reaction mixture at temperatures ranging from 65°C to 75°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other chemical compounds.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As an impurity standard for quality control in pharmaceutical formulations.
Industry: In the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate protein interactions, which can affect various biological processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with neurotransmitter systems and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate: Another ester derivative of pyrrolidin-2-one, used in similar applications.
2-(2-oxopyrrolidin-1-yl)acetamide: Known for its psychotropic and cerebroprotective effects.
Uniqueness
Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate is unique due to its specific ester group, which can influence its reactivity and interaction with biological systems. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H15NO3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
propan-2-yl 2-(2-oxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C9H15NO3/c1-7(2)13-9(12)6-10-5-3-4-8(10)11/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
CZYUXPCSQUJSMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CN1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


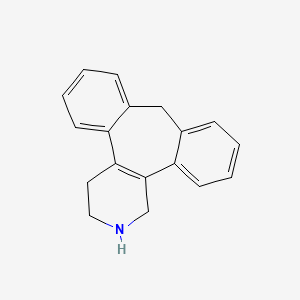
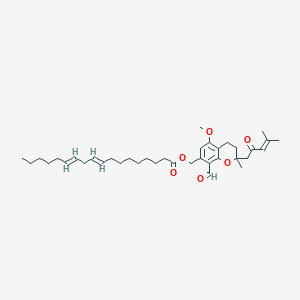
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)
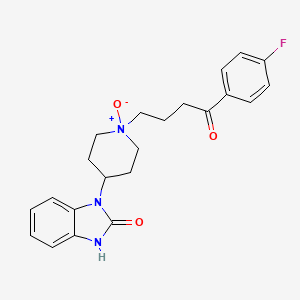
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
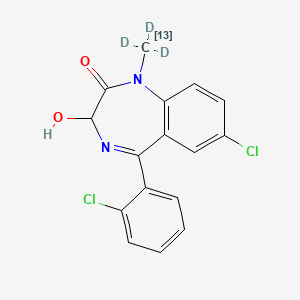

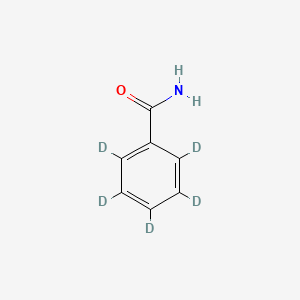

![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
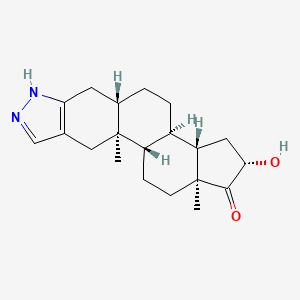

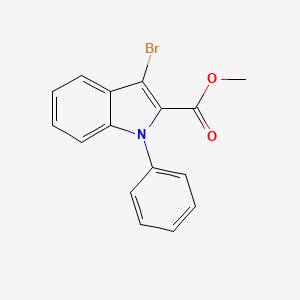
![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)
